molecular formula C8H8BrFO2S B1346401 5-Bromo-2-fluoro-4-methylsulfonyltoluene CAS No. 942474-79-5

5-Bromo-2-fluoro-4-methylsulfonyltoluene

Cat. No. B1346401
CAS RN: 942474-79-5
M. Wt: 267.12 g/mol
InChI Key: UDXXNGGIAPGJEM-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-4-methylsulfonyltoluene is a biochemical used for proteomics research . Its molecular formula is C8H8BrFO2S and it has a molecular weight of 267.12 .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-fluoro-4-methylsulfonyltoluene is represented by the formula C8H8BrFO2S . For a more detailed view of the structure, you may refer to resources such as the NIST Chemistry WebBook or ChemSpider .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2-fluoro-4-methylsulfonyltoluene are not fully detailed in the search results. Its molecular weight is 267.12 .

Scientific Research Applications

Synthesis and Chemical Reactivity

The development of new reagents and methods for fluorosulfonylation has been a significant area of research. For instance, 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF) was introduced as a new SuFEx clickable reagent, demonstrating great potential in regioselective synthesis of 5-sulfonylfluoro isoxazoles through a [3+2] cycloaddition process. This highlights the utility of bromo and sulfonyl fluoride functionalities in constructing complex molecular architectures, suggesting potential pathways for derivatives of 5-Bromo-2-fluoro-4-methylsulfonyltoluene in similar synthetic applications (Leng & Qin, 2018).

Application in Diels-Alder Reactions

Another study presented a new pathway towards α-fluoro-β-arylvinyl sulfones, showcasing their effectiveness as dienophiles in Diels–Alder reactions. This work emphasizes the importance of fluoro and sulfonyl groups in facilitating such reactions, which could be extrapolated to the chemistry of 5-Bromo-2-fluoro-4-methylsulfonyltoluene, offering insights into its potential use in cycloaddition reactions for constructing elaborate molecular frameworks (Shastin et al., 2008).

Potential in Medicinal Chemistry

Research on the synthesis and metabolism of sulfur-containing ligands for serotonin and dopamine receptors provides a glimpse into the medicinal chemistry applications of sulfur and fluorine-containing compounds. This suggests that derivatives of 5-Bromo-2-fluoro-4-methylsulfonyltoluene could have implications in the design and synthesis of new pharmaceutical agents, especially in targeting neurotransmitter systems (Kubowicz-Kwaoeny et al., 2019).

Applications in Material Science

The synthesis and application of novel sulfonium salts, such as bromoethyl sulfonium trifluoromethanesulfonate, in forming heterocyclic compounds underscore the role of bromo and sulfonyl groups in material science. These compounds serve as efficient annulation reagents, leading to the formation of synthetically challenging heterocycles, which could be relevant to the research and development of new materials and catalysts (Ahmed et al., 2013).

Mechanism of Action

The mechanism of action for 5-Bromo-2-fluoro-4-methylsulfonyltoluene is not specified in the search results. It is primarily used for proteomics research .

Safety and Hazards

The safety data sheet for 5-Bromo-2-fluoro-4-methylsulfonyltoluene can be viewed and downloaded for free at Echemi.com . For specific hazard classifications, it would be best to refer to the safety data sheet.

properties

IUPAC Name

1-bromo-4-fluoro-5-methyl-2-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO2S/c1-5-3-6(9)8(4-7(5)10)13(2,11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXXNGGIAPGJEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)S(=O)(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650200
Record name 1-Bromo-4-fluoro-2-(methanesulfonyl)-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-fluoro-4-methylsulfonyltoluene

CAS RN

942474-79-5
Record name 1-Bromo-4-fluoro-2-(methanesulfonyl)-5-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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